molecular formula C16H23NO3 B8365431 Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate

Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate

Cat. No.: B8365431
M. Wt: 277.36 g/mol
InChI Key: HVVYJKLQOTZCQJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a carbamoyl group, dimethylphenyl group, and a propionic acid esterified with tert-butyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate typically involves the esterification of 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group may undergo hydrolysis, releasing the active propionic acid derivative, which can interact with various pathways in the body.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester
  • 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid ethyl ester
  • 3-(4-Carbamoyl-2,6-dimethyl-phenyl)-propionic acid isopropyl ester

Uniqueness

Tert-butyl 3-(2,6-dimethyl-4-carbamoylphenyl)propanoate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from other similar compounds with different ester groups.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

InChI

InChI=1S/C16H23NO3/c1-10-8-12(15(17)19)9-11(2)13(10)6-7-14(18)20-16(3,4)5/h8-9H,6-7H2,1-5H3,(H2,17,19)

InChI Key

HVVYJKLQOTZCQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CCC(=O)OC(C)(C)C)C)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-(2-tert-butoxycarbonyl-ethyl)-3,5-dimethyl-benzoic acid (8.00 g, 28.7 mmol) in isopropanol (100 mL), HOBt (4.27 g, 31.6 mmol) followed by EDC hydrochloride (6.34 g, 33.1 mmol) is added. After stirring at rt for 1 h, 25% aq. ammonia (16.1 mL) is added. Stirring is continued for 30 min before the isopropanol is evaporated under reduced pressure. The remaining solution is diluted with isopropyl acetate (200 mL), washed three times with approximately 0.5 N aq. NaHCO3 solution (100 mL) followed by water (50 mL), dried over MgSO4, filtered, concentrated and dried to give 3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid tert-butyl ester (7.5 g) as an off-white solid.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
4.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.34 g
Type
reactant
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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